4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
This compound is a derivative of thiazol-2-amine, which is a heterocyclic compound containing a thiazole ring (a ring of three carbon atoms, one nitrogen atom, and one sulfur atom) attached to an amine group. The 4-bromophenyl group and the N-methyl group are substituents on the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, and a methylated amine. The bromine atom on the phenyl ring is likely to be a significant site of reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly increase its boiling point .Scientific Research Applications
- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . This reaction has been used in an innovative experiment engaging junior undergraduates .
- Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results : It was observed that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Organic Chemistry and Experimental Teaching
Pharmaceutical Research
- Application : 4-Bromopiperidine hydrobromide has been used as a precursor in the synthesis of tritium labelled N-aminopiperidine .
- Method : The specific method of synthesis is not detailed in the source, but it involves using 4-bromopiperidine as a starting material .
- Results : The successful synthesis of tritium labelled N-aminopiperidine has been reported .
- Application : The mechanical properties of three polymorphs of 4-bromophenyl 4-bromobenzoate have been studied .
- Method : The intermolecular interactions and crystal packing of the polymorphs were described in the context of their different mechanical properties .
- Results : The study provided insights into the molecular features of compounds that may be prone to property differentiated polymorphism .
Synthesis of Tritium Labelled N-Aminopiperidine
Study of Mechanical Properties of Polymorphs
- Application : 4-Bromopiperidine hydrobromide has been used as a starting material in the synthesis of deuterium labeled piperidine .
- Method : The specific method of synthesis is not detailed in the source, but it involves using 4-bromopiperidine as a precursor .
- Results : The successful synthesis of deuterium labeled piperidine has been reported .
- Application : The intermolecular interactions and crystal packing of three polymorphs of 4-bromophenyl 4-bromobenzoate have been studied .
- Method : The study involved describing the intermolecular interactions and crystal packing of the polymorphs in the context of their different mechanical properties .
- Results : The study provided insights into the molecular features of compounds that may be prone to property differentiated polymorphism .
Synthesis of Deuterium Labeled Piperidine
Study of Property Differentiated Polymorphism
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S.BrH/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7;/h2-6H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKJHYMWFWMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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